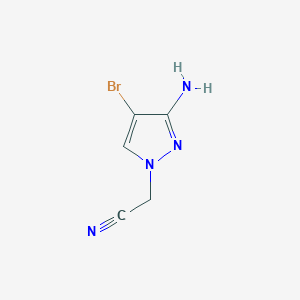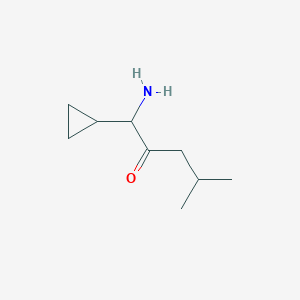
1-(1-Aminocyclopropyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)but-3-en-2-one is a chemical compound with the molecular formula C7H11NO It is characterized by the presence of an aminocyclopropyl group attached to a butenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)but-3-en-2-one can be achieved through several methods. One common approach involves the catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters with indoles . This method utilizes catalytic amounts of triethylsilyl triimide to convert tosyl-protected aminocyclopropyl esters into cycloadducts with high yields and diastereomeric ratios.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aminocyclopropyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopropyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclopropyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. For example, it may interact with aminocyclopropane-1-carboxylate deaminase, leading to the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A disubstituted cyclic alpha-amino acid with a cyclopropane ring fused to the alpha carbon of the amino acid.
1-Aminocyclopropylphosphonate: An organic phosphonic acid with a cyclopropane ring and an amino group.
Uniqueness
1-(1-Aminocyclopropyl)but-3-en-2-one is unique due to its specific structural arrangement, which combines an aminocyclopropyl group with a butenone moiety
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)but-3-en-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)5-7(8)3-4-7/h2H,1,3-5,8H2 |
Clave InChI |
ONTRUKLPIHZVSZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)CC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amino}acetic acid](/img/structure/B13166598.png)






![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)

